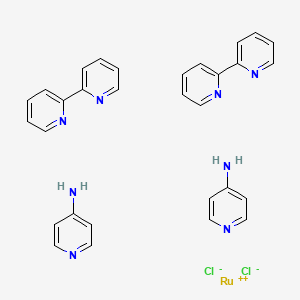
RuBi-4AP
Overview
Description
Scientific Research Applications
RuBi-4AP has several applications in scientific research:
Mechanism of Action
Target of Action
RuBi-4AP, a derivative of 4-aminopyridine (4AP), is a caged Kv channel blocker . The primary targets of this compound are voltage-dependent potassium channels (Kv1 family) . These channels play a crucial role in regulating the membrane potential and controlling the electrical activity of cells .
Mode of Action
This compound contains a photolabile protecting group, which allows its effect to be controlled precisely in both space and time with light . Upon exposure to light, this compound expels one of its 4AP molecules . This uncaging process results in the blocking of the Kv channels, thereby affecting the electrical activity of the cells .
Biochemical Pathways
The action of this compound primarily affects the electrical signaling pathways in neurons. By blocking the Kv channels, this compound alters the membrane potential and disrupts the normal flow of potassium ions . This can affect various downstream processes, including neuronal excitability, synaptic transmission, and signal propagation .
Pharmacokinetics
It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of this compound remain to be determined.
Result of Action
The blocking of Kv channels by this compound can have significant effects at the molecular and cellular levels. It can alter the electrical activity of neurons, affecting processes such as neuronal excitability, synaptic transmission, and signal propagation . In cerebellar interneurons, distinct Kv channel subtypes contribute to differences in spike signaling properties in the axon initial segment and presynaptic boutons .
Action Environment
The action of this compound can be influenced by environmental factors, particularly light. This compound is light-sensitive, and its effect can be controlled precisely with light . This allows for precise spatiotemporal activation of the compound.
Safety and Hazards
Future Directions
RuBi-4AP has been used in research to control pharmacologic events with high spatio-temporal resolution . It has been used to elicit the response of neurons in both in vitro and in vivo experiments . Its high spatio-temporal control makes it a promising tool in the investigation of ictal onset, propagation, and the development of novel light-based therapeutic interventions .
Preparation Methods
The synthesis of RuBi-4AP involves the coordination of ruthenium with bipyridine and 4-aminopyridine ligands. The general synthetic route includes the following steps:
Preparation of Ruthenium Precursor: Ruthenium trichloride is typically used as the starting material.
Ligand Coordination: Bipyridine and 4-aminopyridine are added to the ruthenium precursor under controlled conditions to form the desired complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
RuBi-4AP undergoes photochemical reactions where light exposure leads to the release of 4-aminopyridine. The primary reactions include:
Photolysis: Upon irradiation with visible light, this compound releases 4-aminopyridine.
Oxidation and Reduction: The ruthenium center can undergo redox reactions, which are essential for its photochemical properties.
Comparison with Similar Compounds
RuBi-4AP is unique due to its photolabile properties and high specificity for potassium channels. Similar compounds include:
RuBi-Glutamate: A caged compound that releases glutamate upon light exposure, used in neurochemical studies.
RuBi-GABA: Another caged compound that releases gamma-aminobutyric acid, used to study inhibitory neurotransmission.
These compounds share the common feature of being photolabile and used in neurochemical research, but they differ in the specific neurotransmitters they release and their applications.
Properties
IUPAC Name |
pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.2C5H6N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*6-5-1-3-7-4-2-5;;;/h2*1-8H;2*1-4H,(H2,6,7);2*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEGPXUCOGNVKR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=CC=C1N.C1=CN=CC=C1N.[Cl-].[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl2N8Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















